

An In-depth Technical Guide on (1-Methylhexyl)ammonium Sulphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-Methylhexyl)ammonium sulphate

Cat. No.: B12349367

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1-Methylhexyl)ammonium sulphate, also known as heptan-2-amine sulfate or tuaminoheptane sulfate, is an organic ammonium salt.^[1] It is characterized by a seven-carbon alkyl chain (heptyl group) attached to an ammonium ion, paired with a sulphate counterion.^[2] This structure imparts surfactant properties, making it a subject of interest for various applications, including its potential as an antimicrobial agent due to its ability to disrupt cellular membranes.^[2]

This technical guide provides a comprehensive overview of the known properties of **(1-Methylhexyl)ammonium sulphate**, with a core focus on its solubility characteristics. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper compiles related data, discusses expected solubility based on its chemical structure, and provides detailed experimental protocols for its determination.

Chemical Identity:

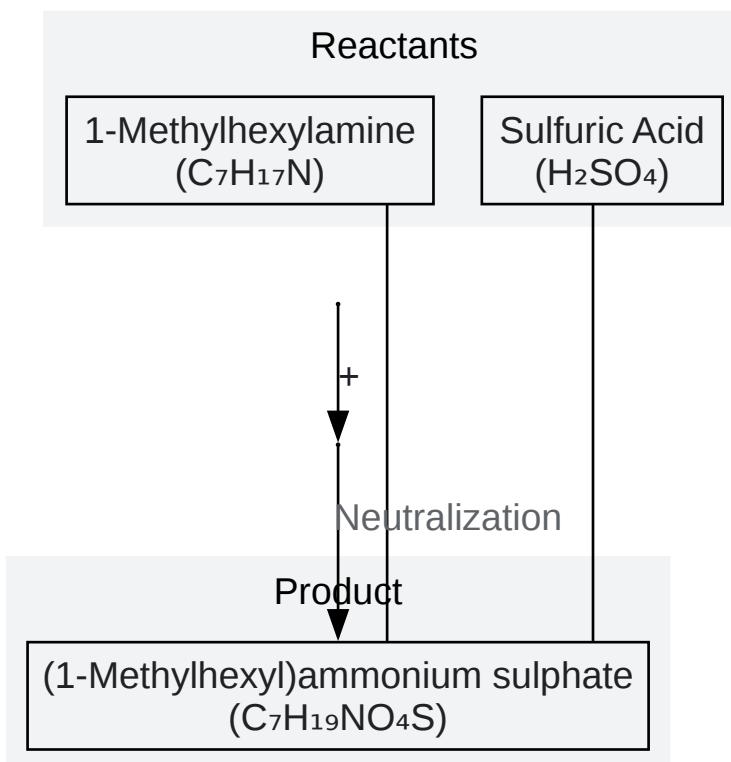
- IUPAC Name: heptan-2-amine;sulfuric acid^[2]
- CAS Numbers: 3595-14-0 (1:1 salt), 6411-75-2 (2:1 salt)^{[1][2]}

- Molecular Formula (1:1 salt): C₇H₁₉NO₄S [2][3]
- Molecular Weight (1:1 salt): 213.30 g/mol [2]

Physicochemical Properties

A summary of the key physicochemical properties for **(1-Methylhexyl)ammonium sulphate** and its constituent amine is presented below.

Property	Value	Source
(1-Methylhexyl)ammonium sulphate (1:1)		
Molecular Formula	C ₇ H ₁₉ NO ₄ S	[2][3]
Molecular Weight	213.30 g/mol	[2]
Canonical SMILES	CCCCCC(C)N.OS(=O)(=O)O	[2]
(1-Methylhexyl)ammonium sulphate (2:1)		
Molecular Formula	C ₁₄ H ₃₆ N ₂ O ₄ S	[1][4]
Molecular Weight	328.51 g/mol	[1][4]
1-Methylhexylamine (Heptan-2-amine)		
Boiling Point	145.4°C at 760 mmHg	[5]
Flash Point	54.4°C	[5]


Synthesis Overview

The primary synthesis route for **(1-Methylhexyl)ammonium sulphate** involves a straightforward acid-base neutralization reaction.

- Neutralization Reaction: This method involves reacting 1-methylhexylamine (also known as heptan-2-amine) with sulfuric acid. The reaction leads to the formation of the ammonium salt,

which may precipitate depending on the solvent used.[2]

- Quaternization Reaction: A similar approach involves reacting 1-methylhexylamine with sulfuric acid or ammonium sulfate under controlled conditions to produce the desired salt.[2]

[Click to download full resolution via product page](#)

Caption: Synthesis of **(1-Methylhexyl)ammonium sulphate** via neutralization.

Solubility Profile

Direct, quantitative solubility data for **(1-Methylhexyl)ammonium sulphate** is scarce in the reviewed literature. However, its solubility can be inferred from its structure and by comparing it to the well-characterized inorganic salt, ammonium sulphate.

The structure of **(1-Methylhexyl)ammonium sulphate**, featuring a polar ammonium sulphate head and a nonpolar seven-carbon alkyl tail, suggests amphiphilic properties. This implies it will have some degree of solubility in both polar and non-polar solvents. The specific alkyl chain length and structure are known to influence its solubility and biological activity.[2] While the

ionic sulphate group promotes aqueous solubility, the long alkyl chain enhances solubility in less polar environments. In fact, related tetraalkylammonium salts are noted for their high solubility in non-polar solvents.[2]

For comparative purposes, the solubility of ammonium sulphate ($(\text{NH}_4)_2\text{SO}_4$), a highly water-soluble inorganic salt, is provided below.

Solvent	Temperature (°C)	Solubility (g / 100 g H ₂ O)	Source
Water	0	70.6	[6][7]
Water	20	74.4	[6][7]
Water	25	76.4 - 76.7	[7][8]
Water	100	103.8	[6][8]
Ethanol	-	Insoluble	[7][8]
Acetone	-	Insoluble	[7][8]
Ether	-	Insoluble	[7]

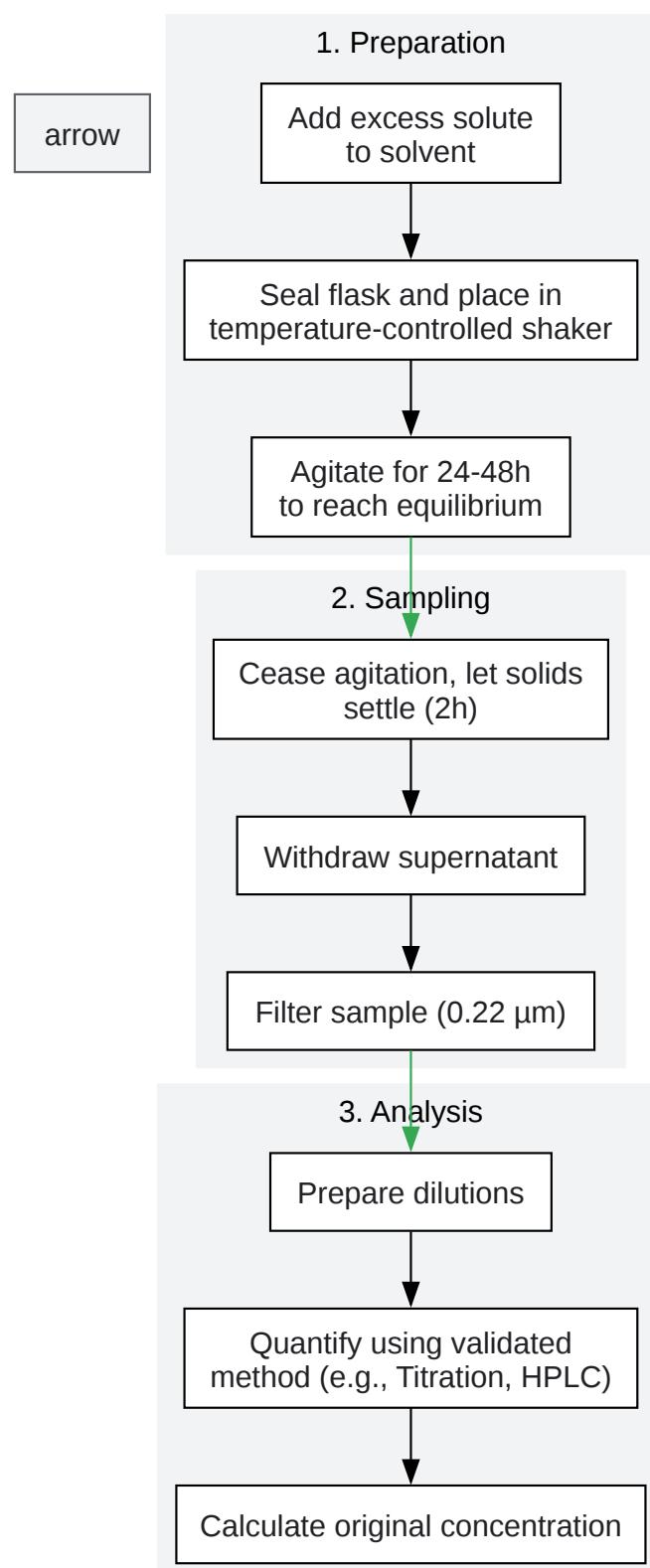
Ammonium sulphate is freely soluble in water but insoluble in common organic solvents like ethanol and acetone.[7][8][9] It is anticipated that **(1-Methylhexyl)ammonium sulphate** will be significantly less soluble in water than pure ammonium sulphate due to the hydrophobic nature of the 1-methylhexyl group, but more soluble in organic solvents.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, the following section provides a detailed methodology for determining the solubility of **(1-Methylhexyl)ammonium sulphate**. This protocol is based on the standard "shake-flask" method and principles adapted from procedures for other ammonium salts.[10]

Objective: To determine the saturation solubility of **(1-Methylhexyl)ammonium sulphate** in a given solvent at a specified temperature.

Materials:

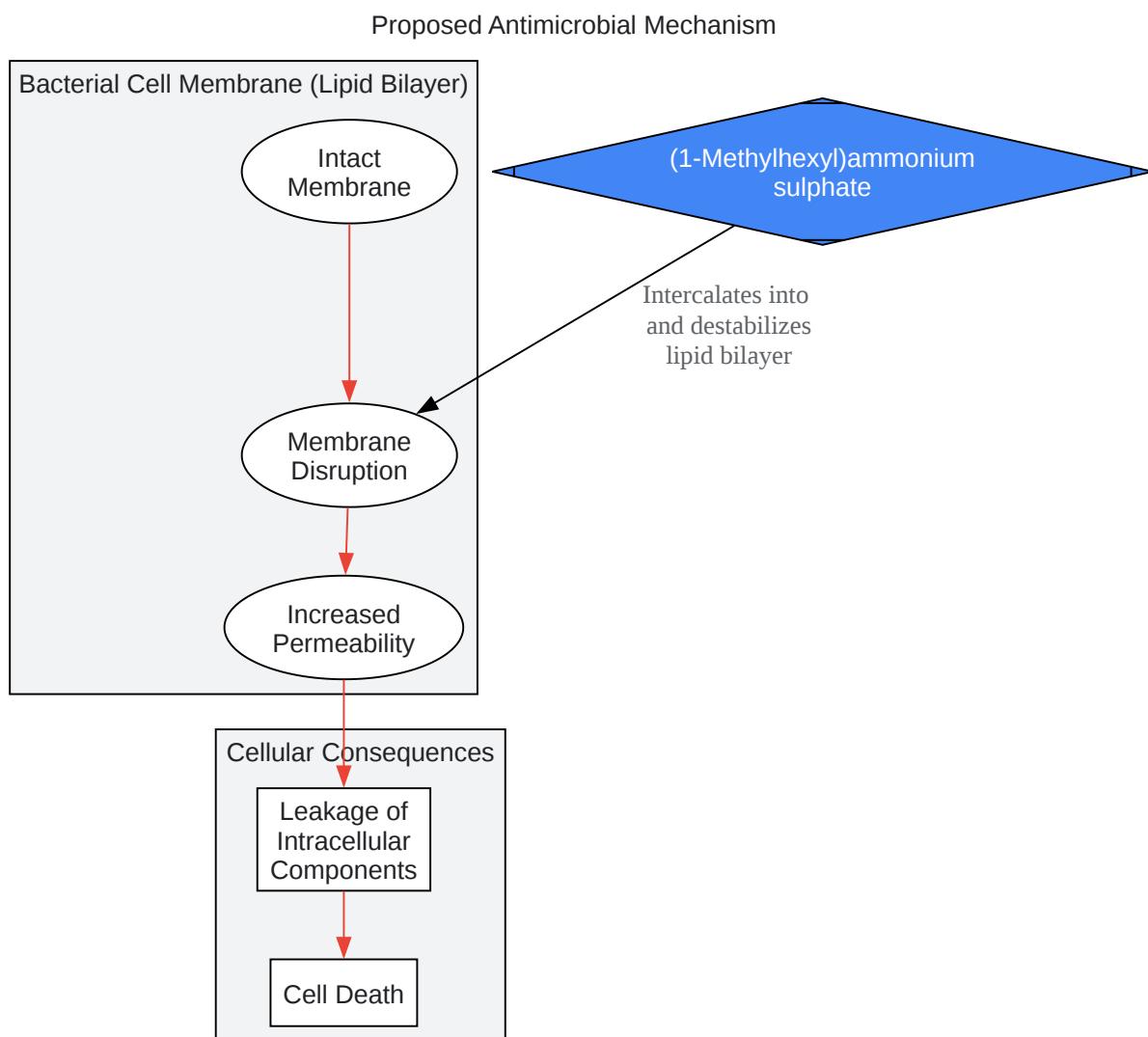

- **(1-Methylhexyl)ammonium sulphate** (high purity)
- Solvent of interest (e.g., deionized water, ethanol, isopropanol)
- Temperature-controlled orbital shaker or water bath
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 µm PTFE or nylon)
- Analytical instrumentation for quantification (e.g., HPLC-CAD, LC-MS, or titration apparatus)

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **(1-Methylhexyl)ammonium sulphate** to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.
 - Place the flask in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
 - Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can establish the minimum time to equilibrium.
- Sample Collection and Preparation:
 - Stop agitation and allow the excess solid to settle for at least 2 hours within the temperature-controlled environment.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Immediately filter the sample using a syringe filter suitable for the solvent to remove all undissolved solids. This step is critical to prevent overestimation of solubility.
- Quantification:

- Accurately dilute the filtered sample with the solvent to a concentration within the calibrated range of the analytical method.
- Analyze the diluted sample using a validated analytical technique. For a non-volatile salt, gravimetric analysis after solvent evaporation is also an option.
- A common method for ammonium salt quantification involves titration. For instance, an NaOH titration using formaldehyde can be employed.[10]

- Calculation:
 - Calculate the concentration of **(1-Methylhexyl)ammonium sulphate** in the original saturated solution, accounting for all dilutions.
 - Express the solubility in standard units, such as g/100 mL or mol/L.


[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining solubility.

Biological Activity and Potential Applications

(1-Methylhexyl)ammonium sulphate is recognized for its biological activity, which stems from its surfactant properties.^[2] The presence of the long alkyl chain allows it to interact with and disrupt the lipid bilayers of cellular membranes. This mechanism makes it effective against certain bacterial strains and is a key area of its research application.^[2]

This membrane disruption can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. This mode of action is characteristic of many cationic surfactants used as antimicrobial agents.

[Click to download full resolution via product page](#)

Caption: Mechanism of action for antimicrobial activity.

Conclusion

(1-Methylhexyl)ammonium sulphate is an organic salt with significant potential in applications requiring surfactant and antimicrobial properties. While its physicochemical profile is partially characterized, a notable gap exists in the public domain regarding its quantitative solubility in various solvents. The structural characteristics suggest an amphiphilic nature, implying a complex solubility profile that differs significantly from simple inorganic salts like ammonium sulphate. The experimental protocol detailed in this guide provides a robust framework for researchers to systematically determine these crucial solubility parameters, thereby enabling further development and application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. Buy (1-Methylhexyl)ammonium sulphate | 3595-14-0 [smolecule.com]
- 3. (1-Methylhexyl)ammonium sulphate | C7H19NO4S | CID 107130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1-methylhexyl)ammonium sulphate | CAS#:3595-14-0 | Chemsoc [chemsoc.com]
- 5. Page loading... [guidechem.com]
- 6. Ammonium sulfate - Wikipedia [en.wikipedia.org]
- 7. Ammonium sulfate - Sciencemadness Wiki [sciencemadness.org]
- 8. Ammonium Sulfate | (NH₄)₂SO₄ | CID 6097028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Document Display (PUR) | NSCEP | US EPA [nepis.epa.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on (1-Methylhexyl)ammonium Sulphate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12349367#1-methylhexyl-ammonium-sulphate-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com